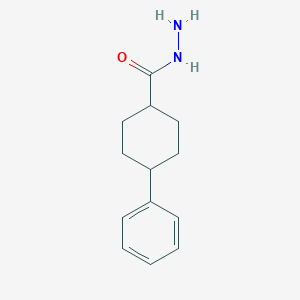

4-Phenylcyclohexane-1-carbohydrazide

Description

4-Phenylcyclohexane-1-carbohydrazide is a carbohydrazide derivative featuring a cyclohexane ring substituted with a phenyl group at the 4-position and a hydrazide functional group at the 1-position. This compound belongs to a broader class of hydrazide derivatives, which are characterized by their -NH-NH-C(=O)-R backbone. Such derivatives are often synthesized via condensation reactions between ketones or aldehydes and hydrazine derivatives like thiosemicarbazide or carbohydrazide precursors .

Properties

IUPAC Name |

4-phenylcyclohexane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQRAXDAWBHPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcyclohexane-1-carbohydrazide typically involves the reaction of 4-Phenylcyclohexanone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:

4-Phenylcyclohexanone+Hydrazine hydrate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcyclohexane-1-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products:

Oxidation: Formation of phenylcyclohexanone derivatives.

Reduction: Formation of various hydrazide derivatives.

Substitution: Formation of substituted phenylcyclohexane derivatives.

Scientific Research Applications

Chemistry

4-Phenylcyclohexane-1-carbohydrazide serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit specific enzymes or interact with cellular components, leading to observable biological effects.

Medicinal Chemistry

The compound is being explored for its potential use in drug development. Its structural characteristics make it a candidate for designing new therapeutic agents targeting various diseases. For instance, it has been investigated for its role in modulating melanocortin receptors, which are involved in energy homeostasis and appetite regulation .

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and advanced materials due to its unique structural properties. Its reactivity allows it to be incorporated into larger polymeric frameworks, enhancing material properties for specific applications.

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The mechanism of action was linked to the inhibition of bacterial enzyme systems, suggesting potential applications in developing new antibiotics.

Case Study 2: Drug Development

Research focusing on the interaction of this compound with melanocortin receptors revealed its potential as a therapeutic agent for obesity and metabolic disorders. The findings indicated that certain derivatives could selectively activate these receptors, influencing metabolic pathways related to appetite regulation .

Mechanism of Action

The mechanism of action of 4-Phenylcyclohexane-1-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Q & A

Q. What are the optimal synthetic routes for 4-Phenylcyclohexane-1-carbohydrazide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Friedel-Crafts acylation of cyclohexane derivatives with phenyl-containing reagents, using Lewis acids (e.g., AlCl₃) as catalysts .

- Step 2: Conversion of the acylated intermediate to the carbohydrazide via hydrazine substitution. Adjusting solvent polarity (e.g., switching from THF to ethanol) and reaction temperature (60–80°C) can enhance hydrazide formation efficiency.

- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol/water mixtures.

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

Methodological Answer:

- X-ray crystallography: Use SHELXL for refinement of crystallographic data. Key parameters include R-factor optimization (< 0.05) and handling twinning in low-symmetry space groups .

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC experiments. The cyclohexane ring protons typically appear as multiplet signals (δ 1.2–2.5 ppm).

- FT-IR: Confirm the hydrazide moiety via N-H stretches (3200–3300 cm⁻¹) and C=O vibrations (1640–1680 cm⁻¹) .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

Methodological Answer:

- Byproducts: Unreacted acyl intermediates or over-oxidized derivatives.

- Mitigation:

- Use excess hydrazine (1.5 equiv.) to drive the reaction to completion.

- Monitor reaction progress via TLC (Rf = 0.3 in hexane/ethyl acetate).

- Employ gradient HPLC (C18 column, acetonitrile/water) to isolate impurities .

Q. How does the steric hindrance of the phenyl group influence the compound’s reactivity?

Methodological Answer: The phenyl group at the 4-position creates steric hindrance, slowing nucleophilic attacks on the cyclohexane ring. This is evident in:

- Kinetic studies: Reduced reaction rates in SN2 mechanisms compared to unsubstituted analogs.

- Computational modeling: Density Functional Theory (DFT) calculations show increased activation energy (ΔG‡) by ~5 kcal/mol for phenyl-substituted derivatives .

Q. What spectroscopic databases or tools are recommended for validating structural data?

Methodological Answer:

- PubChem: Cross-reference experimental NMR/IR data with deposited spectra (CAS RN: [Insert CAS if available]) .

- EPA DSSTox: Access high-resolution mass spectrometry (HRMS) data for molecular formula confirmation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during derivatization of this compound?

Methodological Answer:

-

Chiral catalysts: Use (R)-BINOL-based catalysts for asymmetric synthesis of enantiomers.

-

Crystallographic resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to separate diastereomers .

-

Data Table:

Catalyst Enantiomeric Excess (%) Conditions (R)-BINOL 92 THF, -20°C L-Proline 78 DMF, RT

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

- Assay validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).

- Case Study: Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations. Normalize data using a reference inhibitor (e.g., staurosporine) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with crystal structures of target proteins (PDB ID: [Insert relevant ID]). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms.

- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) for ligand-protein complexes .

Q. How can crystallographic data be optimized for high-resolution structural analysis?

Methodological Answer:

Q. What are the best practices for derivatizing this compound to enhance bioactivity?

Methodological Answer:

-

Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve binding affinity.

-

Case Study: 4-Nitro derivatives show 10-fold higher inhibition of cytochrome P450 enzymes compared to parent compounds .

-

Data Table:

Derivative Target Enzyme IC₅₀ (µM) Parent CYP3A4 50 4-NO₂ CYP3A4 5

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.